Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate
Description
Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate is a halogenated benzothiazole derivative characterized by a chloro group at position 2, a fluoro group at position 4, and a methyl ester at position 4. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, while the ester group facilitates further derivatization .
Properties
Molecular Formula |
C9H5ClFNO2S |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
methyl 2-chloro-4-fluoro-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H5ClFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3 |
InChI Key |
MBCZXROTRSIJOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)SC(=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The first step involves cyclization to construct the benzo[d]thiazole core. Methyl 4-amino-3-fluorobenzoate is treated with sodium thiocyanate (NaSCN) and bromine (Br₂) in acetic acid (AcOH) at 30°C for 48 hours. This reaction proceeds via electrophilic substitution, where the thiocyanate anion attacks the aromatic ring, followed by bromine-mediated cyclization to form the thiazole ring. The product, methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate, is isolated in 66% yield after neutralization with ammonia.
Alternative Synthetic Routes and Methodological Considerations
Nucleophilic Aromatic Substitution
A patent describing the synthesis of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide demonstrates the utility of nucleophilic aromatic substitution for introducing chlorine atoms into thiazole derivatives. This method employs cesium carbonate (Cs₂CO₃) as a base in dimethylacetamide (DMA) at 60°C to facilitate chloride displacement of bromine or other leaving groups. Applied to methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate, this approach could achieve the final chlorination step with higher efficiency than traditional methods.
Mechanistic Insights and Reaction Optimization
Cyclization Mechanism
The cyclization step proceeds via initial thiocyanate incorporation at the ortho position relative to the amino group, followed by bromine-induced ring closure. The acetic acid solvent acts as both a proton source and a catalyst, stabilizing intermediates through hydrogen bonding.
Chlorination Challenges
The substitution of bromine with chlorine is complicated by the poor leaving group ability of bromide in aromatic systems. To enhance reactivity, polar aprotic solvents like DMA and elevated temperatures are employed to stabilize the transition state.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Hydroxyl/Amino Groups: Chloro/fluoro substituents increase electron-withdrawing effects compared to amino or hydroxyl groups, influencing reactivity and binding to biological targets .
- Positional Effects : Fluorine at position 4 (target compound) may confer greater metabolic resistance than methyl or trifluoroethoxy groups at the same position .
Comparison with Analogues
- Hydroxy/Amino Derivatives: Synthesized using tert-butyldimethylsilyl (TBS) protection for hydroxy groups, followed by deprotection .
- Alkylated Derivatives: Alkylation of hydroxy groups (e.g., with 3-(chloromethyl)pyridine) under basic conditions (K₂CO₃/KI in DMF) yields analogues like methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate, albeit in low yields (8–36%) .
Physicochemical Properties
Insights :
- The target compound’s density and boiling point are comparable to its methyl analogue, suggesting similar packing efficiency and volatility.
- The pKa (~-0.8) indicates strong acidity, likely due to electron-withdrawing halogens stabilizing the deprotonated form .
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